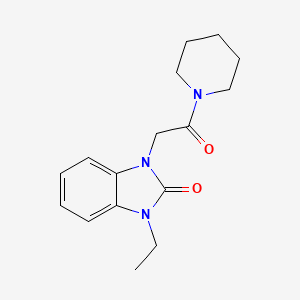
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide, commonly known as DPCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPCP belongs to the class of pyrrole carboxamides and has been extensively studied for its ability to stimulate the immune system.
Wirkmechanismus
DPCP works by inducing a delayed-type hypersensitivity reaction, which triggers an immune response that leads to the activation of T-cells and the release of cytokines. This immune response can help to reduce inflammation and promote hair growth in individuals with alopecia areata.
Biochemical and Physiological Effects:
DPCP has been shown to have several biochemical and physiological effects, including the activation of T-cells, the release of cytokines, and the promotion of hair growth. DPCP has also been shown to have anti-inflammatory properties, which can help to reduce the severity of skin disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPCP in lab experiments is its ability to induce a localized allergic reaction, which can help to mimic the immune response seen in individuals with skin disorders. However, one of the main limitations of using DPCP is its potential toxicity, which can lead to adverse effects in some individuals.
Zukünftige Richtungen
The potential therapeutic applications of DPCP are still being explored, and future research could focus on its use in the treatment of other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, future research could focus on developing new synthetic methods for DPCP, which could lead to the development of more effective treatments for skin disorders.
Synthesemethoden
DPCP can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with primary amines, the condensation of pyrrole-2-carboxylic acid with primary amines, and the reaction of pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing DPCP involves the reaction of 2-aminopyrrole with N,N-dimethylformamide dimethyl acetal.
Wissenschaftliche Forschungsanwendungen
DPCP has been extensively studied for its potential therapeutic applications in the treatment of various skin disorders, including alopecia areata, psoriasis, and atopic dermatitis. DPCP works by inducing a localized allergic reaction that triggers an immune response, leading to increased blood flow and the release of cytokines, which can help to reduce inflammation and promote hair growth.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-9-12(14)13(16)15(2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHYYLELZTQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-phenylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)
![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
